![molecular formula C12H11ClN2O5S B15167226 4-Chloro-2-{[(furan-3-yl)methyl]amino}-5-sulfamoylbenzoic acid CAS No. 443313-84-6](/img/structure/B15167226.png)
4-Chloro-2-{[(furan-3-yl)methyl]amino}-5-sulfamoylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-{[(furan-3-yl)methyl]amino}-5-sulfamoylbenzoic acid is a complex organic compound that features a chloro-substituted benzoic acid core with a furan ring and a sulfamoyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-{[(furan-3-yl)methyl]amino}-5-sulfamoylbenzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Nitration and Reduction: The initial step involves the nitration of a suitable benzoic acid derivative, followed by reduction to introduce the amino group.
Chlorination: The amino group is then chlorinated to form the chloro-substituted intermediate.
Furan Ring Introduction: The furan ring is introduced through a nucleophilic substitution reaction, where the furan-3-ylmethyl group is attached to the amino group.
Sulfamoylation: Finally, the sulfamoyl group is introduced using sulfamoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-2-{[(furan-3-yl)methyl]amino}-5-sulfamoylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically use bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while substitution of the chloro group can result in various substituted benzoic acid derivatives.
Aplicaciones Científicas De Investigación
4-Chloro-2-{[(furan-3-yl)methyl]amino}-5-sulfamoylbenzoic acid has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.
Biology: It is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 4-Chloro-2-{[(furan-3-yl)methyl]amino}-5-sulfamoylbenzoic acid involves its interaction with specific molecular targets. The chloro and sulfamoyl groups are key functional groups that enable the compound to bind to enzymes or receptors, inhibiting their activity. The furan ring may also play a role in stabilizing the compound’s interaction with its target.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-4-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic Acid: This compound is structurally similar but has the furan ring attached at a different position.
4-Chloro-2-{[(furan-2-yl)methyl]amino}benzoic Acid: Another similar compound with slight variations in the positioning of the furan ring and the sulfamoyl group.
Uniqueness
4-Chloro-2-{[(furan-3-yl)methyl]amino}-5-sulfamoylbenzoic acid is unique due to its specific arrangement of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and industrial applications.
Propiedades
Número CAS |
443313-84-6 |
|---|---|
Fórmula molecular |
C12H11ClN2O5S |
Peso molecular |
330.74 g/mol |
Nombre IUPAC |
4-chloro-2-(furan-3-ylmethylamino)-5-sulfamoylbenzoic acid |
InChI |
InChI=1S/C12H11ClN2O5S/c13-9-4-10(15-5-7-1-2-20-6-7)8(12(16)17)3-11(9)21(14,18)19/h1-4,6,15H,5H2,(H,16,17)(H2,14,18,19) |
Clave InChI |
WGZXGJBIOFEQIA-UHFFFAOYSA-N |
SMILES canónico |
C1=COC=C1CNC2=CC(=C(C=C2C(=O)O)S(=O)(=O)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


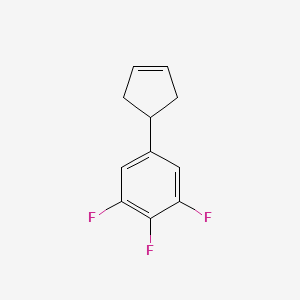
![2-(4-{1-[2-(Benzenesulfonyl)ethyl]piperidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B15167156.png)

![Diazene, 1,1'-[dithiobis(3-nitro-4,1-phenylene)]bis[2-(4-nitrophenyl)-](/img/structure/B15167183.png)
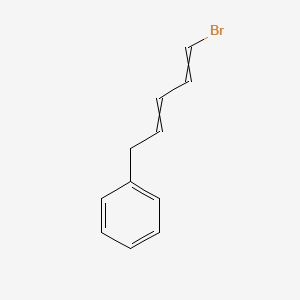
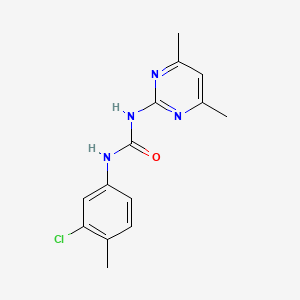
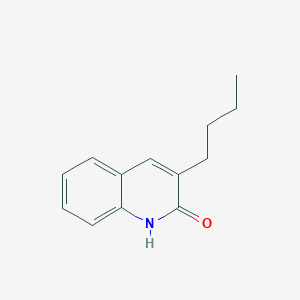

![Ethanediamide, N,N'-bis[(1S)-1-(hydroxymethyl)-3-methylbutyl]-](/img/structure/B15167196.png)
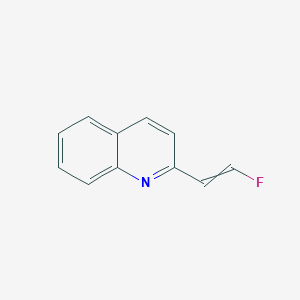
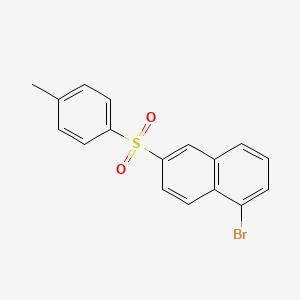
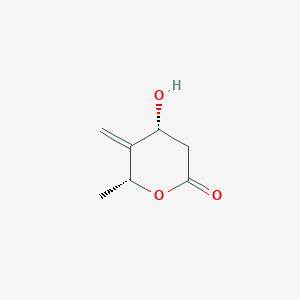
![4-tert-Butyl-N-[3-(1H-naphtho[2,3-d]imidazol-2-yl)propyl]benzene-1-sulfonamide](/img/structure/B15167220.png)
![4-[Bis(9,9-dimethyl-9H-fluoren-2-YL)amino]benzoic acid](/img/structure/B15167230.png)
